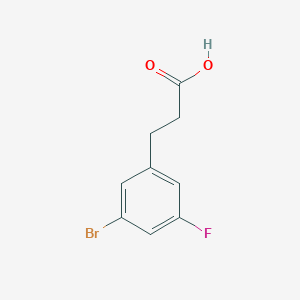
3-(3-Bromo-5-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Bromo-5-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is a white to yellow powder or crystal and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Bromo-5-fluorophenyl)propanoic acid” is 1S/C9H8BrFO2/c10-7-3-1-2-6 (9 (7)11)4-5-8 (12)13/h1-3H,4-5H2, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Bromo-5-fluorophenyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 247.06 .Applications De Recherche Scientifique
Synthesis of Monoisomeric Phthalocyanines
“3-(3-Bromo-5-fluorophenyl)propanoic acid” is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a class of compounds that have extensive applications in various fields such as organic solar cells, photodynamic therapy, and gas sensors due to their excellent photochemical and thermal stability.
Creation of Phthalocyanine-Fullerene Dyads
This compound also plays a role in the creation of phthalocyanine-fullerene dyads . These dyads are of significant interest in the field of photovoltaics and photodynamic therapy. They are known for their ability to generate and transfer electric charge when exposed to light, making them useful in solar cells and other light-sensitive applications.
Antibacterial Applications
The compound shares structural similarities with sulfonamides, which are known for their antibacterial properties . While not directly mentioned, it’s possible that “3-(3-Bromo-5-fluorophenyl)propanoic acid” could be used in the development of new antibacterial drugs.
Antitumor and Anticancer Applications
Sulfonamide compounds, similar to our compound of interest, have unique antitumor and anticancer physiological activities . They are widely used in the field of medicine, and it’s plausible that “3-(3-Bromo-5-fluorophenyl)propanoic acid” could have similar applications.
Antidiabetic Applications
Sulfonamides also exhibit antidiabetic activities . Given the structural similarities, “3-(3-Bromo-5-fluorophenyl)propanoic acid” could potentially be used in the development of antidiabetic drugs.
Antiviral Applications
Indole derivatives, which share a similar aromatic structure with our compound, have shown various biological activities including antiviral properties . It’s possible that “3-(3-Bromo-5-fluorophenyl)propanoic acid” could be explored for similar antiviral applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMJKDFURQRTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethoxyphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2954736.png)
![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
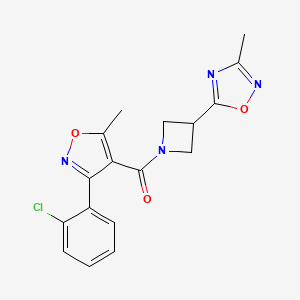
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
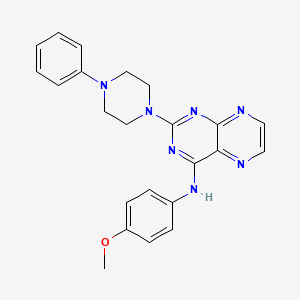
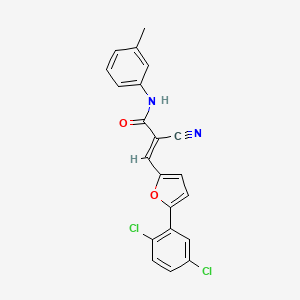
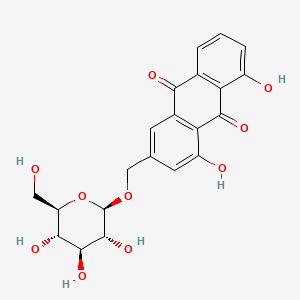
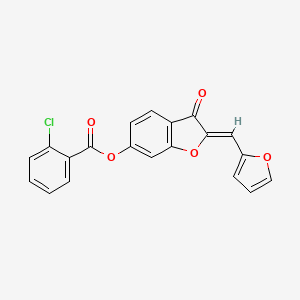

![3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2954754.png)
![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)
